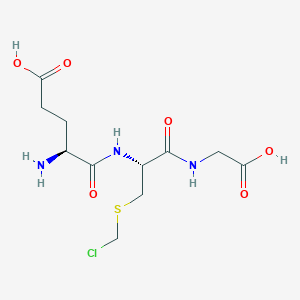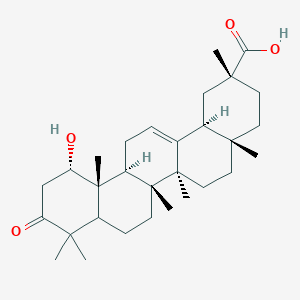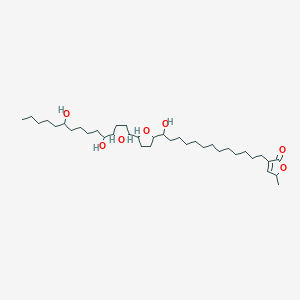
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly known as CMG, is a synthetic compound used in scientific research. CMG is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Wirkmechanismus
CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The covalent bond between CMG and Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is irreversible, leading to the permanent inhibition of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Biochemical and Physiological Effects:
The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can have biochemical and physiological effects. The accumulation of toxic compounds can lead to oxidative stress, DNA damage, and cell death. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMG in lab experiments is its potency as an inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. CMG is a highly specific inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- and does not affect other enzymes. However, one of the limitations of using CMG is its irreversible inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. This can make it difficult to study the long-term effects of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- inhibition.
Zukünftige Richtungen
There are several future directions for the study of CMG. One direction is the development of new inhibitors of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- that are reversible and have fewer side effects. Another direction is the study of the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease, such as cancer and neurodegenerative disorders. The study of the biochemical and physiological effects of CMG can also lead to the development of new therapies for diseases associated with oxidative stress and DNA damage.
Conclusion:
In conclusion, CMG is a synthetic compound used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease.
Synthesemethoden
The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields CMG as a white crystalline solid, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMG is widely used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. Inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Eigenschaften
CAS-Nummer |
150956-90-4 |
|---|---|
Produktname |
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- |
Molekularformel |
C11H18ClN3O6S |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(chloromethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18ClN3O6S/c12-5-22-4-7(11(21)14-3-9(18)19)15-10(20)6(13)1-2-8(16)17/h6-7H,1-5,13H2,(H,14,21)(H,15,20)(H,16,17)(H,18,19)/t6-,7-/m0/s1 |
InChI-Schlüssel |
KLNCYXOZAXNSKO-BQBZGAKWSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSCCl)C(=O)NCC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
Sequenz |
EXG |
Synonyme |
S-chloromethylglutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)
![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)


![2-(4-chlorophenyl)-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B234235.png)